molecular formula C9H11BrFNO2S B7586623 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide

3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide

Cat. No. B7586623
M. Wt: 296.16 g/mol
InChI Key: YNUFVPFQRHUFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.

Scientific Research Applications

3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide has been extensively used in scientific research as a carbonic anhydrase inhibitor. It has been shown to be effective in treating diseases such as glaucoma, epilepsy, and obesity. Additionally, it has been used in the development of new drugs for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting this enzyme, 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide can alter the pH of cells and disrupt cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. This can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. Additionally, it can affect the transport of carbon dioxide and the regulation of pH in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide in scientific research. One direction is the development of new drugs based on its carbonic anhydrase inhibitory activity. Additionally, it can be used in the development of new diagnostic tools for diseases such as glaucoma and epilepsy. Furthermore, it can be used in the study of the role of carbonic anhydrase in cancer and other diseases.
Conclusion:
In conclusion, 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide is a potent carbonic anhydrase inhibitor that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide involves the reaction of 4-fluoro-N-methylbenzenesulfonamide with ethyl bromide in the presence of a base such as sodium hydride. The resulting product is then purified through recrystallization to obtain the final compound.

properties

IUPAC Name

3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-3-12(2)15(13,14)7-4-5-9(11)8(10)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUFVPFQRHUFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-ethyl-4-fluoro-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.